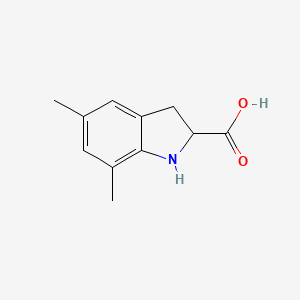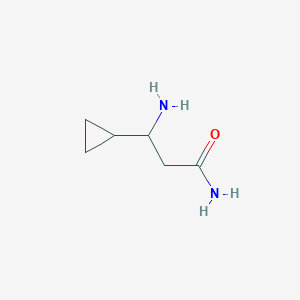![molecular formula C10H18N2OS B13253617 (1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2OS and a molecular weight of 214.33 g/mol . This compound is characterized by the presence of a methoxybutyl group and a thiazolylmethyl group attached to an amine. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 1-methoxybutan-2-amine with 4-methyl-1,3-thiazol-5-ylmethyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and thiazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its functional groups .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine: Similar in structure but with different functional groups.
This compound: Another similar compound with variations in the thiazolyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H18N2OS/c1-4-9(6-13-3)11-5-10-8(2)12-7-14-10/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
GZEIZGVKGXIJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=C(N=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)




![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)

![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)

